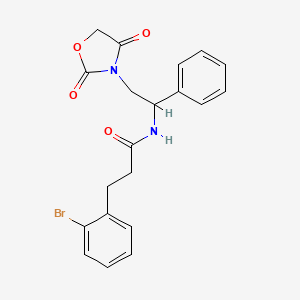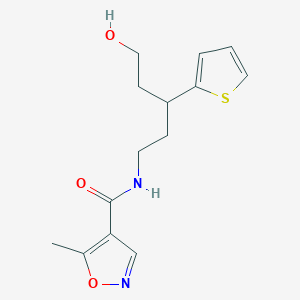
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of thiazinan-2-yl derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV), by targeting specific viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide vary depending on the specific biological system being studied. In general, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, indicating its potential as an anticancer agent. In addition, it has been shown to inhibit the replication of certain viruses, suggesting its potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is its broad range of biological activities, which makes it a versatile compound for studying various biological systems. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by the compound, which could provide insights into its mechanism of action. In addition, further studies are needed to evaluate the potential of the compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Finally, the compound may also have potential as a diagnostic tool for certain diseases, and further research is needed to explore this possibility.
Synthesemethoden
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 2-aminobenzamide with pyridine-4-carboxaldehyde and thionyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then oxidized using hydrogen peroxide to form the final product. The overall yield of the synthesis is around 45%, and the purity of the product can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and infectious diseases.
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-7-9-18-10-8-14)15-3-5-16(6-4-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKJLFTFHIDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)

![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)
![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)



![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)
